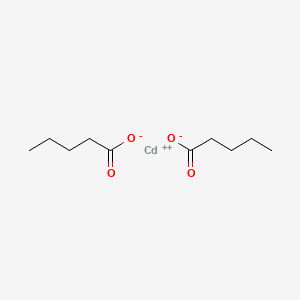
Mercury(2+) chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(2+) chloroacetate, also known as mercury bis(chloroacetate), is a chemical compound with the formula C4H4Cl2HgO4. It is a mercury salt of chloroacetic acid and is known for its applications in various fields, including chemistry and industry. The compound is characterized by its high reactivity and toxicity, which necessitates careful handling and usage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mercury(2+) chloroacetate can be synthesized through the reaction of chloroacetic acid with mercuric oxide. The reaction typically involves heating chloroacetic acid with mercuric oxide under controlled conditions to form the desired product. The reaction can be represented as follows: [ \text{2 CH}_2\text{ClCOOH} + \text{HgO} \rightarrow \text{(CH}_2\text{ClCOO)}_2\text{Hg} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature and reactant concentrations, to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury(2+) chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloroacetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.
Major Products
Oxidation: Mercury(II) oxide and carbon dioxide.
Reduction: Elemental mercury and chloroacetic acid.
Substitution: Various substituted chloroacetate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mercury(2+) chloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of mercury-containing compounds.
Biology: The compound is studied for its effects on biological systems, including its toxicity and interaction with cellular components.
Medicine: Research is conducted on its potential use in medicinal chemistry, although its toxicity limits its direct application.
Industry: It is used in the production of other chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of mercury(2+) chloroacetate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This binding can result in oxidative stress and cellular damage, contributing to its toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetic acid: A precursor in the synthesis of mercury(2+) chloroacetate.
Dichloroacetic acid: Similar in structure but with two chlorine atoms.
Trichloroacetic acid: Contains three chlorine atoms and is more reactive.
Mercury(II) acetate: Another mercury salt with similar reactivity but different applications.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both mercury and chloroacetate groups. This combination allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and industrial applications. its high toxicity requires careful handling and usage.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique reactivity and chemical properties make it a valuable reagent, although its toxicity necessitates stringent safety measures
Propriétés
Numéro CAS |
26719-07-3 |
|---|---|
Formule moléculaire |
C4H4Cl2HgO4 |
Poids moléculaire |
387.57 g/mol |
Nom IUPAC |
2-chloroacetate;mercury(2+) |
InChI |
InChI=1S/2C2H3ClO2.Hg/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |
Clé InChI |
CJCJEYBMYFRTNX-UHFFFAOYSA-L |
SMILES canonique |
C(C(=O)[O-])Cl.C(C(=O)[O-])Cl.[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


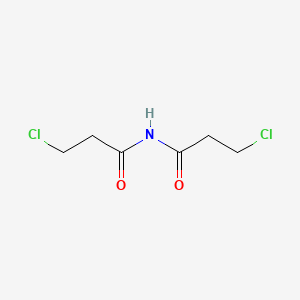
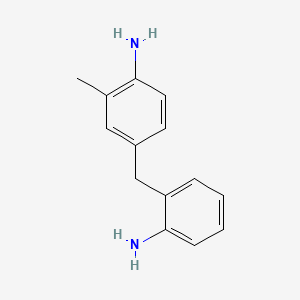
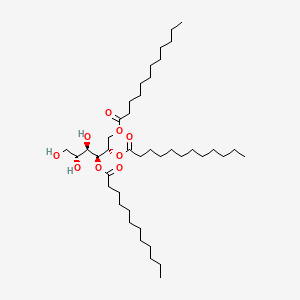
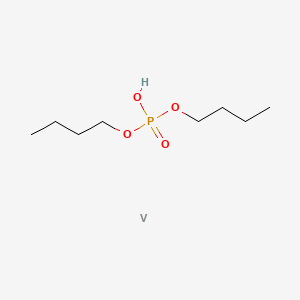
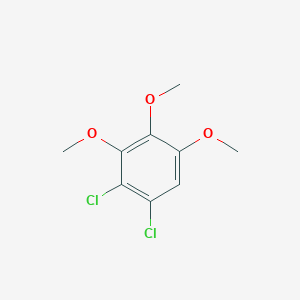
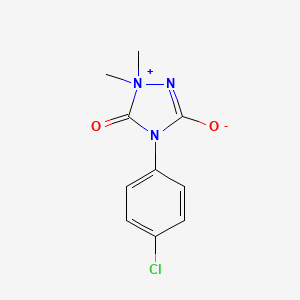
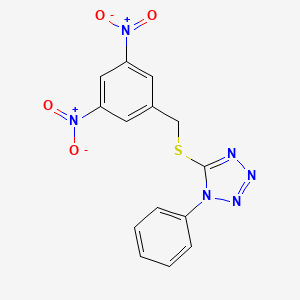
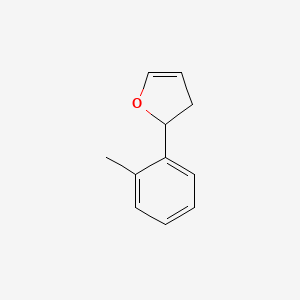
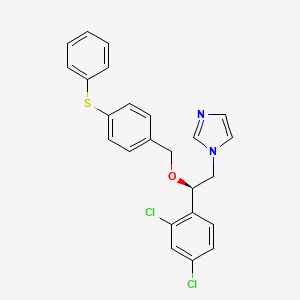


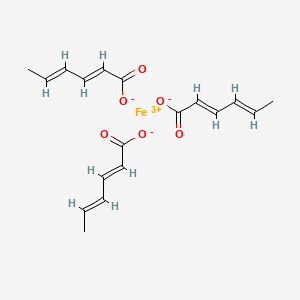
![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
